Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Description

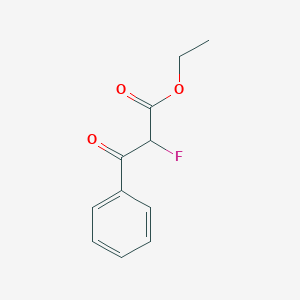

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTELMTOYSPFNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505553 | |

| Record name | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-22-7 | |

| Record name | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for α Fluoro β Keto Esters, with Emphasis on Ethyl 2 Fluoro 3 Oxo 3 Phenylpropanoate

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common and effective method for synthesizing α-fluoro-β-keto esters. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile, typically an enol or enolate derived from the β-keto ester, with an electrophilic fluorine source ("F+"). wikipedia.org The starting material for the direct synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate via this route is Ethyl 3-oxo-3-phenylpropanoate, also known as ethyl benzoylacetate.

Utilizing Selectfluor and Related N-F Reagents

Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used, safe, and effective electrophilic fluorinating agents. wikipedia.orgorganicreactions.org They offer a range of reactivity and are often crystalline, stable solids that are easier to handle than gaseous elemental fluorine. organicreactions.org The general mechanism involves the attack of the enolate of the β-keto ester on the electrophilic fluorine atom of the N-F reagent.

Key N-F reagents include:

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive and commercially available agent used extensively for the fluorination of 1,3-dicarbonyl compounds. nih.govmdpi.comorganic-chemistry.org

N-Fluorobenzenesulfonimide (NFSI): This reagent is another effective and widely used source of electrophilic fluorine, compatible with various reaction conditions, including metal-catalyzed systems. wikipedia.orgnih.govnih.gov

N-Fluoro-o-benzenedisulfonimide (NFOBS): A powerful fluorinating agent. wikipedia.org

Accufluor™ (NFTh): 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is also effective for the α-fluorination of ketones. nih.govorganic-chemistry.org

The reaction to form this compound can be performed under neutral or base-free conditions, often in solvents like acetonitrile, sometimes mixed with water. mdpi.comorganic-chemistry.org The modulation of stoichiometry is crucial; using approximately one equivalent of the N-F reagent typically yields the monofluorinated product, while excess reagent can lead to difluorination. mdpi.comorganic-chemistry.org

| N-F Reagent | Common Name/Abbreviation | Key Features |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available, widely used for 1,3-dicarbonyls. nih.govmdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Effective, stable solid, compatible with many catalysts. wikipedia.orgnih.govnih.gov |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ (NFTh) | Powerful reagent, comparable to Selectfluor. nih.govorganic-chemistry.org |

Application of Hypervalent Iodine Fluorinating Reagents

Hypervalent iodine compounds can be used to facilitate the α-fluorination of β-keto esters. beilstein-journals.org This advanced methodology often involves the in situ generation of a reactive fluorinating species from a chiral iodoarene catalyst, an oxidant, and a nucleophilic fluoride (B91410) source. nih.govresearchgate.net

Metal-Catalyzed Electrophilic Fluorination (e.g., Cu, Fe, Ni complexes)

To achieve enantioselectivity in the synthesis of chiral α-fluoro-β-keto esters, chiral metal complexes are employed as Lewis acid catalysts. nih.gov These catalysts coordinate to the β-keto ester, creating a chiral environment that directs the attack of the electrophilic fluorinating reagent (such as Selectfluor or NFSI) to one face of the enolate. nih.govnih.gov

A variety of transition metal complexes have been successfully used for this purpose:

Copper (Cu) and Nickel (Ni) Complexes: Chiral bis(oxazoline) (BOX) ligands in complex with Cu(OTf)₂ or Ni(ClO₄)₂ have proven highly effective in catalyzing the enantioselective fluorination of β-keto esters. nih.govnih.gov

Palladium (Pd) Complexes: Chiral palladium catalysts, particularly with BINAP ligands, can afford fluorinated β-keto esters with high enantioselectivity. nih.gov

Titanium (Ti) Complexes: Ti/TADDOL complexes were among the first systems developed for the catalytic α-fluorination of β-keto esters using Selectfluor. nih.gov

Ruthenium (Ru) Complexes: Ruthenium(II) complexes have also been reported to catalyze the enantioselective electrophilic fluorination of 1,3-dicarbonyl compounds. nih.gov

| Metal | Typical Ligand | Fluorine Source | Reference |

|---|---|---|---|

| Copper (Cu) | Bis(oxazoline) (BOX) | Selectfluor | nih.govnih.gov |

| Nickel (Ni) | Bis(oxazoline) (BOX), DBFOX | Selectfluor | nih.gov |

| Palladium (Pd) | BINAP | NFSI | nih.gov |

| Titanium (Ti) | TADDOL | Selectfluor | nih.gov |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group at the α-position of a suitable precursor. alfa-chemistry.com This approach for β-keto esters is considered an "umpolung" (reactivity reversal) strategy and is generally more challenging due to the low nucleophilicity and high basicity of the fluoride ion. nih.govucla.edu

Potential strategies that could be adapted for the synthesis of this compound include:

Displacement of a Leaving Group: A precursor such as Ethyl 2-chloro-3-oxo-3-phenylpropanoate or the corresponding bromo- or tosyl-derivative could theoretically react with a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often with the aid of a phase-transfer catalyst. alfa-chemistry.com

Fluorination of Diazocarbonyls: A precursor like ethyl 2-diazo-3-oxo-3-phenylpropanoate can be converted to the target compound. ucla.educhemsynthesis.com Copper-catalyzed reaction with an HF source can furnish the α-fluorocarbonyl product under mild conditions. ucla.edu

Multi-Step Synthesis from Diverse Precursors

Instead of direct fluorination of a pre-formed β-keto ester, this compound can be assembled in a multi-step sequence from different starting materials. This approach offers flexibility and can be advantageous if the direct fluorination methods are not suitable.

Reformatsky Reactions and Subsequent Oxidation

The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds by utilizing an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to yield a β-hydroxy ester. researchgate.netsemanticscholar.org

The synthesis of this compound via this route would proceed in two main steps:

Formation of a β-hydroxy ester: An α-fluoro-α-halo ester, such as ethyl iodofluoroacetate, reacts with zinc metal to form an organozinc intermediate. This enolate then attacks the carbonyl carbon of an appropriate aldehyde or ketone (e.g., benzaldehyde). The resulting intermediate, upon acidic workup, yields a β-hydroxy ester. wikipedia.orgrsc.org Reformatsky enolates are noted for being less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation or nucleophilic addition to the ester group. wikipedia.org

Oxidation: The synthesized β-hydroxy ester is then oxidized to the corresponding β-keto ester. Standard oxidation protocols can be employed for this transformation, converting the secondary alcohol group into a ketone.

Table 1: Key Steps in Reformatsky-based Synthesis

| Step | Reactants | Reagents | Product |

| 1. Reformatsky Reaction | Ethyl iodofluoroacetate, Benzaldehyde | Zinc (Zn) dust, Acid workup | Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate |

| 2. Oxidation | Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate | Oxidizing Agent (e.g., PCC, Swern) | This compound |

Derivatization from α-Fluorinated Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile building blocks in organic synthesis due to their unique structure and reactivity. researchgate.netnih.gov The C5 position is particularly acidic and readily participates in electrophilic substitution reactions. researchgate.netresearchgate.net This property makes them excellent substrates for fluorination.

A key synthetic route to this compound using this methodology involves:

Synthesis of a phenacyl Meldrum's acid substrate.

Electrophilic fluorination: The substrate is fluorinated at the α-position (C5 of the Meldrum's acid moiety) using a stable electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4). researchgate.netresearchgate.net

Alcoholysis: The resulting α-fluorinated acyl-Meldrum's acid derivative is then treated with an alcohol, such as ethanol. This step opens the Meldrum's acid ring and, following decarboxylation, yields the target α-fluoro-β-keto ester. researchgate.net

This method provides a direct pathway to various fluorinated 1,3-keto esters by simply changing the alcohol used in the final step. researchgate.net

Table 2: Synthesis via Fluorinated Meldrum's Acid Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Fluorination | Phenacyl Meldrum's acid | Selectfluor® | α-Fluoro-phenacyl Meldrum's acid |

| 2. Alcoholysis | α-Fluoro-phenacyl Meldrum's acid | Ethanol (EtOH) | This compound |

Claisen Condensation Reactions in Polyfluoro Beta-Keto Ester Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. wikipedia.orgmasterorganicchemistry.com When two different esters are used, the reaction is termed a "crossed" or "mixed" Claisen condensation. organic-chemistry.org

The synthesis of this compound can be achieved via a crossed Claisen condensation between ethyl fluoroacetate and ethyl benzoate. The mechanism proceeds as follows:

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, removes the acidic α-proton from ethyl fluoroacetate to form a resonance-stabilized enolate anion. wikipedia.orgbyjus.com The base must be chosen carefully to avoid nucleophilic substitution with the ester; therefore, the alkoxide corresponding to the ester's alcohol component is typically used. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester, ethyl benzoate. libretexts.org

Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxy group (ethoxide) as a leaving group to form the final β-keto ester product. chemistrysteps.comlibretexts.org

A crucial requirement for the Claisen condensation is that at least one of the ester reactants must be enolizable (i.e., possess an α-proton). byjus.com The reaction is driven to completion by the final deprotonation of the product, which has a newly formed, highly acidic α-proton between the two carbonyl groups. wikipedia.orgchemistrysteps.com

Table 3: Crossed Claisen Condensation for this compound

| Reactant 1 (Enolizable Ester) | Reactant 2 (Electrophilic Ester) | Base | Product |

| Ethyl fluoroacetate | Ethyl benzoate | Sodium ethoxide (NaOEt) | This compound |

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fluorinated compounds.

Solvent-Free Reaction Conditions for Fluorination

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and often shorter reaction times. researchgate.net

Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting solvent-free reactions. nih.gov Research has demonstrated that the enantioselective fluorination of β-keto esters can be performed efficiently under solvent-free conditions in a planetary ball mill. researchgate.net Using chiral copper complexes as catalysts, this method achieves high yields and high enantioselectivities with reduced reaction times and low catalyst loading. researchgate.netmdpi.com This approach avoids the use of large quantities of potentially hazardous organic solvents, representing a significant step towards a more sustainable synthesis of α-fluoro-β-keto esters. researchgate.net Efficient fluorination of 1,3-dicarbonyl compounds has also been achieved under solvent-free conditions by simple trituration with electrophilic fluorinating agents like Selectfluor™ F–TEDA–BF4. researchgate.net

Development of Recyclable Catalytic Systems

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. nih.gov The development of catalysts that can be easily recovered and reused further enhances the sustainability of a chemical process.

Several strategies have been explored for creating recyclable catalytic systems for reactions involving β-keto esters:

Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture through simple filtration. For instance, silica-supported boric acid has been developed as a recyclable heterogeneous catalyst for the trans-esterification of β-keto esters under solvent-free conditions. nih.gov The catalyst can be recovered and reused for multiple cycles without a significant loss of activity. nih.gov

Polymer-Supported Catalysts: An ion-exchange resin can be converted into a recyclable, polymer-supported ion pair promoter that accelerates nucleophilic fluorination reactions with KF. organic-chemistry.org Such systems can be employed in both batch and continuous-flow processes, enhancing their industrial applicability. organic-chemistry.org

Phase-Transfer Catalysis: Chiral bifunctional phase-transfer catalysts have been successfully applied to the asymmetric fluorination of cyclic β-keto esters. rsc.org These catalysts facilitate the reaction between reactants in different phases (e.g., a solid inorganic salt and an organic substrate), and systems are often designed to allow for catalyst recovery and reuse.

Stereochemical Control in the Synthesis of α Fluoro β Keto Esters

Asymmetric Fluorination Techniques

The direct enantioselective fluorination of prochiral β-keto esters is the most efficient route to chiral α-fluoro-β-keto esters. This has been successfully achieved using both chiral organocatalysts and chiral metal complexes, which create a chiral environment around the substrate, guiding the attack of the fluorinating agent to one face of the enolate intermediate.

Organocatalysis has emerged as a powerful tool for asymmetric fluorination, avoiding the use of potentially toxic and expensive metals. cas.cn Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze the enantioselective fluorination of 1,3-dicarbonyl compounds.

Cinchona alkaloids and their derivatives can function as phase-transfer catalysts or Brønsted base catalysts. In these roles, they deprotonate the β-keto ester to form a chiral ion pair with the resulting enolate. This chiral environment dictates the facial selectivity of the subsequent attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

Thiourea and squaramide-based catalysts operate through hydrogen bonding. researchgate.net They can simultaneously activate both the nucleophile (the enolate form of the β-keto ester) and the electrophile (the fluorinating agent), bringing them into close proximity within a highly organized, chiral transition state. This dual activation model is crucial for achieving high yields and enantioselectivities. For instance, chiral bis-urea catalysts have been shown to effectively complex fluoride (B91410) sources, demonstrating the utility of hydrogen-bonding catalysts in C-F bond formation. researchgate.net

Table 1: Examples of Organocatalyzed Asymmetric Fluorination of β-Keto Esters

| Catalyst Type | Fluorinating Agent | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Selectfluor | β-Ketoester | High | unizar.es |

| Jørgensen-Hayashi Catalyst | NFSI | α-Alkyl-α-chloroaldehyde | High | beilstein-journals.org |

This table presents representative examples of organocatalytic systems used for asymmetric fluorination.

Chiral Lewis acid complexes, formed from a metal center and a chiral ligand, are highly effective catalysts for enantioselective fluorination. The metal center coordinates to the carbonyl groups of the β-keto ester, fixing its conformation and increasing the acidity of the α-proton. The chiral ligand then shields one face of the resulting metal enolate, directing the electrophilic fluorinating agent to the opposite face.

Titanium/TADDOL Complexes: Titanium(IV) complexes with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands are effective catalysts for the fluorination of activated carbonyl compounds. The Lewis acidic titanium center activates the β-keto ester towards enolization, and the bulky chiral TADDOL ligand provides the necessary steric hindrance to control the stereochemical outcome.

Copper/Bis(oxazoline) Complexes: Chiral bis(oxazoline) (BOX) ligands are widely used in asymmetric catalysis. Copper(II)-BOX complexes have been successfully applied to the enantioselective fluorination of β-ketoesters. These catalysts are particularly attractive due to the relatively low cost and low toxicity of copper.

Palladium/BINAP Complexes: Chiral palladium complexes have also been developed for the asymmetric fluorination of active methine compounds. koreascience.kr For example, a palladium complex with a chiral (R)-dm-binap ligand can form a chiral palladium enolate. The steric environment created by the aryl groups on the phosphine ligand directs the fluorination to occur preferentially from the less hindered face of the enolate, leading to high enantioselectivity. scispace.com

Table 2: Performance of Chiral Metal Complexes in Asymmetric Fluorination of β-Keto Esters

| Metal/Ligand System | Fluorinating Agent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Palladium/(R)-dm-binap | NFSI | High | up to 91% | scispace.com |

| Copper/Bidentate Bioxazoline | NFSI | Good | High | dntb.gov.ua |

This table summarizes the effectiveness of various chiral metal complexes in the asymmetric fluorination of β-ketoester substrates.

Enantioselective and Diastereoselective Transformations

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, once synthesized in its chiral form, serves as a versatile building block for further stereoselective reactions. The existing stereocenter can direct the formation of new ones, or the molecule can participate in reactions that install additional chiral centers with high levels of control.

The reduction of the ketone functionality in α-fluoro-β-keto esters provides access to α-fluoro-β-hydroxy esters, which contain two adjacent stereocenters. Performing this reduction stereoselectively is crucial. Biocatalysis using ketoreductases (KREDs) offers an excellent method for achieving high diastereo- and enantioselectivity.

Enzymes such as short-chain dehydrogenases/reductases (SDRs) can recognize the substrate with high specificity. For instance, the ketoreductase ChKRED12 has been used for the highly stereoselective bioreduction of a structurally similar compound, ethyl 3-oxo-3-(2-thienyl) propanoate, to the corresponding (S)-hydroxy ester with greater than 99% enantiomeric excess. researchgate.netnih.gov This demonstrates the potential of enzymes to catalyze the reduction of the ketone in this compound. The enzyme's active site creates a precisely defined chiral environment that forces the hydride delivery from a cofactor (like NADPH) to occur from a specific face of the carbonyl group, thereby controlling the stereochemistry of the newly formed hydroxyl group.

The carbon atom positioned between the fluorine and the ester group in this compound can be deprotonated to form a nucleophilic enolate. This nucleophile can then be used in carbon-carbon bond-forming reactions. Asymmetric allylic alkylation (AAA) is a powerful reaction for this purpose, allowing for the construction of a new stereocenter adjacent to the existing fluorine-bearing one.

In a typical palladium-catalyzed AAA reaction, a π-allyl palladium complex is formed from an allylic precursor. The enolate of the α-fluoro-β-keto ester then attacks this complex. The use of a chiral ligand on the palladium catalyst controls the stereochemical outcome of the alkylation step. This process has been successfully applied to similar substrates, such as α-aryl-α-fluoroacetonitriles, where new C-C bonds and two adjacent chirality centers were formed with high enantioselectivity and diastereoselectivity (up to 15:1 dr). nih.gov This methodology allows for the synthesis of complex, highly functionalized molecules with excellent control over multiple stereocenters.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within the molecule.

¹H and ¹³C NMR for Proton and Carbon Framework Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the hydrogen and carbon skeleton of the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, and signal splitting patterns (multiplicity) that reveal neighboring protons. For this compound, characteristic signals are expected for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), and the methylene and methyl protons of the ethyl ester group. The coupling between the proton and the adjacent fluorine atom (²JH-F) on the chiral carbon is a key diagnostic feature.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances include those for the carbonyl carbons (ketone and ester), the carbons of the phenyl ring, the chiral C-F carbon, and the carbons of the ethyl group. The chemical shift of the carbon directly bonded to fluorine is significantly influenced by the electronegative halogen, and its signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: This table is predictive, as specific experimental data was not available in the cited sources.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| ¹H | Phenyl-H | 7.5 - 8.1 | JH-H |

| CHF | 5.8 - 6.2 | ²JH-F | |

| -OCH₂CH₃ | 4.2 - 4.4 | ³JH-H | |

| -OCH₂CH₃ | 1.2 - 1.4 | ³JH-H | |

| ¹³C | C=O (Ketone) | 188 - 192 | ²JC-F |

| C=O (Ester) | 164 - 166 | ²JC-F | |

| Phenyl-C | 128 - 135 | JC-H | |

| CHF | 88 - 92 | ¹JC-F | |

| -OCH₂CH₃ | ~63 | JC-H | |

| -OCH₂CH₃ | ~14 | JC-H |

¹⁹F NMR for Precise Fluorine Environment Determination

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and crucial technique for characterization. nih.gov The ¹⁹F nucleus (spin ½, 100% natural abundance) provides a large chemical shift dispersion, making it exceptionally sensitive to its local electronic environment. biophysics.org A single signal is expected for this compound, and its chemical shift provides confirmation of the fluorination. nih.gov Furthermore, this signal will appear as a doublet due to coupling with the adjacent methine proton (²JH-F), confirming the structural assignment. wiley-vch.de

2D NMR Techniques (COSY, HSQC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to confirm the connectivity of atoms within the molecule, especially for complex structures.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment.

HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton and carbon signals for the CHF group, the two carbons of the ethyl ester, and the protons on the phenyl ring to their respective carbon atoms.

In-Line and Flow NMR Spectroscopy for Real-Time Reaction Analysis and Mechanistic Insights

The synthesis of fluorinated compounds can be monitored in real-time using in-line or flow NMR spectroscopy. This process analytical technology (PAT) tool allows for the direct observation of reactant consumption and product formation without the need for sample workup. sigmaaldrich.com By fitting a flow cell into the NMR spectrometer, the reaction mixture can be continuously circulated, providing kinetic data and insights into reaction mechanisms and the presence of transient intermediates. sigmaaldrich.comachemblock.com For the synthesis of this compound, ¹⁹F NMR is particularly powerful for real-time monitoring due to its high sensitivity and the lack of background signals, enabling precise tracking of the fluorinated species as the reaction progresses.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its stereochemical composition.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for separating these enantiomers and quantifying the enantiomeric excess (ee) of a non-racemic sample. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. For compounds like fluorinated arylpropanoates, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. wiley-vch.de The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Excess Determination Note: This table provides a general example of conditions, as a specific validated method for this compound was not found in the cited sources.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Chiral Stationary Phase (e.g., CHIRALPAK® series with polysaccharide derivatives) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the phenyl chromophore (e.g., 254 nm) |

| Output Data | Retention times and peak areas for each enantiomer |

X-ray Crystal Structure Analysis for Absolute Stereochemistry and Molecular Conformation

Currently, detailed X-ray crystallographic data for this compound is not publicly available in the searched scientific literature. Therefore, a definitive analysis of its absolute stereochemistry and specific molecular conformation, including parameters such as crystal system, space group, and precise bond lengths and angles, cannot be provided at this time.

In principle, X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the absolute configuration of chiral centers, which is crucial for understanding the biological activity of enantiomerically pure compounds. Furthermore, a crystal structure analysis would reveal the preferred conformation of the molecule in the solid state, providing insights into intramolecular interactions and packing forces within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

The mass spectrum of Ethyl 3-oxo-3-phenylpropanoate, obtained from the NIST Mass Spectrometry Data Center, displays several characteristic peaks that correspond to specific fragmentation pathways of the molecular ion. nist.gov The major fragmentation pathways for β-keto esters are driven by cleavages alpha to the carbonyl groups and rearrangements, such as the McLafferty rearrangement. researchgate.netlibretexts.org

A prominent fragmentation pathway for aromatic ketones involves the cleavage of bonds adjacent to the carbonyl group. uni-saarland.de For Ethyl 3-oxo-3-phenylpropanoate, the most significant fragmentation is the alpha-cleavage between the benzoyl group and the adjacent methylene group, leading to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. Subsequent loss of carbon monoxide (CO) from the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77. uni-saarland.de

Another characteristic fragmentation involves the ester group. Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion. Alternatively, a McLafferty rearrangement can occur if there is a gamma-hydrogen available, leading to the elimination of a neutral alkene.

Based on the fragmentation of its non-fluorinated analog, the predicted major fragments for this compound are detailed in the table below. The presence of the fluorine atom would influence the mass-to-charge ratio of the fragments containing the phenyl ring and could potentially open up alternative fragmentation pathways.

| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |

|---|---|---|---|

| 210 | [C₁₁H₁₁FO₃]⁺• | Molecular Ion | Electron Ionization |

| 165 | [M - •OCH₂CH₃]⁺ | Acylium ion | Loss of ethoxy radical |

| 137 | [FC₆H₄CO]⁺ | Fluorobenzoyl cation | α-cleavage |

| 109 | [FC₆H₄]⁺ | Fluorophenyl cation | Loss of CO from fluorobenzoyl cation |

| 73 | [COOCH₂CH₃]⁺ | Carboethoxy cation | Cleavage at the α-carbon |

Applications and Synthetic Utility in Interdisciplinary Research

Role as Versatile Building Blocks in Complex Organic Synthesis

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate and related α-fluoro-β-keto esters serve as highly versatile building blocks in organic chemistry. The presence of the fluorine atom significantly influences the acidity and reactivity of the α-position, making these compounds valuable nucleophiles in carbon-carbon bond-forming reactions.

Research has demonstrated the utility of 2-fluoro-1,3-dicarbonyl substrates in multicomponent reactions, such as the Mannich reaction. In these reactions, the fluorinated dicarbonyl compound can act as the nucleophilic component, reacting with various aldehydes and amines to build more structurally complex fluorinated molecules. This capability allows for the efficient construction of intricate molecular frameworks from simpler, readily available starting materials. The reactivity at the enolic site, influenced by the adjacent carbon-fluorine bond, is a key factor in its utility for synthesizing these complex systems.

Table 1: Examples of Reactions Using α-Fluoro-β-keto Esters as Building Blocks

| Reaction Type | Role of α-Fluoro-β-keto Ester | Product Type |

|---|---|---|

| Mannich Reaction | Nucleophile | Complex Fluorinated Intermediates |

| Stereoselective Reduction | Substrate for Enzymes | Chiral α-fluoro-β-hydroxy esters |

Precursors for Medicinally Relevant Fluorinated Compounds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, selectively fluorinated building blocks like this compound are highly sought after in drug discovery programs.

Fluorinated amino acids are crucial components in the design of peptides and enzyme inhibitors. α-Fluoro-β-keto esters are valuable precursors for these targets. One synthetic route involves the stereoselective reduction of the keto group in α-fluoro-β-keto esters using ketoreductase (KRED) enzymes. This process can yield enantio- and diastereomerically pure α-fluoro-β-hydroxy esters, which are recognized as useful intermediates for the synthesis of fluorinated amino acids alaska.edu. Another approach is the biomimetic transamination of fluorinated β-keto esters, which can directly convert the carbonyl group into an amino group to form the corresponding β-amino acids researchgate.net.

While direct synthesis of fluorinated sphingolipid derivatives from this compound is not extensively documented in the provided literature, related compounds are suggested as potential precursors. Optically pure α-fluoro-β-hydroxy esters, which are synthesized via the stereoselective reduction of racemic α-fluoro-β-keto esters, have been proposed as useful intermediates that may serve in the synthesis of fluorinated sphingolipid derivatives alaska.edu. This suggests a potential, though not yet fully demonstrated, pathway from α-fluoro-β-keto esters to this class of medicinally relevant molecules.

Fluorinated heterocycles are a cornerstone of many pharmaceuticals and agrochemicals. The 1,3-dicarbonyl motif within this compound makes it an ideal precursor for synthesizing various heterocyclic systems. For example, fluorinated 1,3-dicarbonyl derivatives can undergo cyclization reactions with hydrazine (B178648) derivatives to afford fluorinated pyrazoles. This method provides access to novel 4-fluoropyrazoles, demonstrating the utility of these building blocks in creating fluorine-containing heterocyclic compounds.

Applications in Agrochemicals (e.g., Herbicides, Modified Pheromones)

The incorporation of fluorine is a highly impactful strategy in the development of modern agrochemicals, with approximately 35% of commercial agrochemicals containing at least one fluorine atom mdpi.com. Fluorine can enhance the biological activity, stability, and transport of active ingredients. While specific examples detailing the use of this compound as a direct precursor in the synthesis of commercial herbicides or modified pheromones are not prominent in the surveyed literature, the importance of fluorinated building blocks to the agrochemical industry is clear researchgate.netnih.gov. The synthesis of certain herbicidal compounds involves fluorinated backbones containing 3-oxo functional groups, highlighting the relevance of this structural motif in agrochemical design nih.gov.

Significance in Drug Discovery Programs and Positron Emission Tomography Applications

The value of this compound and similar structures in drug discovery is significant. The strategic placement of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, making it a key tool for lead optimization.

In the context of Positron Emission Tomography (PET), fluorine-18 (¹⁸F) is the most widely used radioisotope for developing imaging tracers. These tracers are vital for diagnosing diseases and monitoring treatment responses. The synthesis of ¹⁸F-labeled PET tracers often relies on the late-stage introduction of the radioisotope or the use of ¹⁸F-labeled building blocks. While fluorinated molecules are central to PET imaging, the available research does not specify the use of this compound as a direct precursor for the synthesis of ¹⁸F-labeled PET tracers. The development of such tracers typically involves specialized radiolabeling chemistry designed for rapid and efficient incorporation of fluorine-18.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-fluoro-β-hydroxy esters |

| Fluorinated amino acids |

| Fluorinated sphingolipid derivatives |

| 4-fluoropyrazoles |

| Hydrazine |

Mechanistic Insights and Theoretical Studies of Reactions Involving Ethyl 2 Fluoro 3 Oxo 3 Phenylpropanoate

Elucidation of Reaction Pathways (e.g., Oxidative Fluorination, Nucleophilic Addition, Rearrangements)

The reaction pathways involving ethyl 2-fluoro-3-oxo-3-phenylpropanoate and its parent compound, ethyl 3-oxo-3-phenylpropanoate, are diverse, with fluorination being a key transformation.

Oxidative Fluorination: The introduction of a fluorine atom at the α-position of β-keto esters like ethyl 3-oxo-3-phenylpropanoate can be achieved through oxidative fluorination. This process can proceed via different mechanisms depending on the fluorinating agent used.

Electrophilic Fluorination: This is a common pathway where an electrophilic fluorine source, such as N-fluorobisbenzenesulfonimide (NFSI) or Selectfluor, is used. The reaction is often catalyzed by a chiral metal complex, which acts as a Lewis acid to activate the β-keto ester. This activation facilitates the attack of the enolate on the electrophilic fluorine source. The development of stable electrophilic fluorinating agents has been a significant advancement in this area.

Nucleophilic Fluorination: While less common due to the low reactivity of the fluoride (B91410) anion, enantioselective nucleophilic fluorination of β-keto esters represents an umpolung (polarity reversal) strategy. This pathway often involves the use of nucleophilic fluoride sources like triethylamine trihydrofluoride (Et3N·3HF).

A proposed mechanism for electrophilic fluorination using a hypervalent iodine reagent, a fluoroiodane, suggests an addition/substitution pathway. The 1,3-dicarbonyl compound, such as ethyl 3-oxo-3-phenylpropanoate, undergoes an addition reaction with the fluoroiodane to form an iodonium intermediate. This intermediate can then react in the presence of a fluoride source like triethylamine trihydrofluoride (TREAT-HF) to yield the 2-fluoro-1,3-dicarbonyl product. le.ac.uksemanticscholar.org

Nucleophilic Addition: The carbonyl groups in this compound are susceptible to nucleophilic addition. The presence of the electron-withdrawing fluorine atom at the α-position can influence the reactivity of the adjacent carbonyl groups. Nucleophilic addition to the ketone can lead to the formation of tertiary alcohols. For instance, the addition of benzylboronic acid pinacol ester to activated ketones, including trifluoromethyl ketones, has been reported, with good chemoselectivity for the ketone over other carbonyl groups like esters. nih.gov

Rearrangements: While specific rearrangement reactions involving this compound are not extensively detailed in the provided search results, α-halo ketones, in general, can undergo rearrangements such as the Favorskii rearrangement. The applicability of such rearrangements to this specific compound would depend on the reaction conditions and the stability of the potential intermediates.

Identification and Characterization of Reaction Intermediates (e.g., Carbocation Intermediates, Iodonium Ylides)

The identification and characterization of transient species are crucial for confirming reaction mechanisms. In reactions involving this compound and related compounds, several key intermediates have been proposed and, in some cases, isolated.

Iodonium Ylides: Strong evidence supports the formation of iodonium ylides as intermediates in the fluorination of 1,3-dicarbonyl compounds. semanticscholar.org Specifically, the reaction of a fluoroiodane with ethyl 3-oxo-3-phenylpropanoate in the presence of potassium fluoride led to the isolation of an iodonium ylide. le.ac.uksemanticscholar.org This isolated ylide was then successfully reacted with various acids, including TREAT-HF, to produce the corresponding 2-substituted-1,3-ketoesters, providing compelling evidence for its role as a key intermediate in the fluorination process. le.ac.uksemanticscholar.org The formation of the iodonium ylide is believed to proceed through the deprotonation of an initially formed iodonium intermediate. le.ac.uksemanticscholar.org

The general stability of iodonium ylides derived from 1,3-dicarbonyl compounds has allowed for their use as carbene precursors in various thermal, photochemical, and catalytic reactions.

Carbocation Intermediates: The search results did not provide specific information on the direct observation or characterization of carbocation intermediates in reactions involving this compound. However, in superacidic conditions, α,β-unsaturated carbonyl compounds can be activated to form dicationic superelectrophiles, which are highly reactive intermediates. rsc.org While not directly a carbocation, the formation of such charged species highlights the potential for ionic intermediates under strongly acidic conditions.

Computational Chemistry and Density Functional Theory (DFT) for Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of reaction mechanisms at the molecular level.

DFT studies have been employed to analyze the feasible mechanistic variants of reactions involving α,β-unsaturated ketones and nitriles in superacids. rsc.org These studies have revealed that the most plausible reaction pathways involve initial protonation of the heteroatom (N or O) followed by a second protonation at the α-carbon, leading to the formation of dicationic superelectrophiles. rsc.org These computational models help to explain the high reactivity observed under these conditions.

In the context of asymmetric catalysis, DFT has been used to elucidate the origins of stereoselectivity. For instance, in the diastereodivergent and enantioselective aza-Henry reactions of α-nitro esters, a detailed computational analysis supported distinct models for selectivity based on the catalyst's binding cavity. nih.gov These studies highlight how subtle changes in catalyst structure can lead to dramatic differences in the stereochemical outcome, a concept that is directly applicable to the asymmetric synthesis of compounds like this compound.

Furthermore, computational studies are anticipated to play a future role in optimizing catalysts for stereoselective fluorination reactions and providing more profound mechanistic insights.

Emerging Trends and Future Research Directions

Development of Novel Organocatalytic and Metal-Catalyzed Systems for Enhanced Selectivity

The synthesis of chiral fluorine-containing molecules is of paramount importance, driving the development of sophisticated catalytic systems. For α-fluoro-β-keto esters like Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, achieving high enantioselectivity in the fluorination step is a primary objective.

Recent advances have centered on both metal-catalyzed and organocatalytic approaches to control the stereochemistry of the newly formed C-F bond. researchgate.net

Metal-Catalyzed Systems: Pioneering work in this area demonstrated that chiral metal complexes can effectively promote stereoselective fluorination. mdpi.com A notable breakthrough involved the use of titanium/TADDOL complexes with electrophilic fluorinating agents such as Selectfluor® to achieve catalytic α-fluorination of acyclic β-keto esters with moderate to high enantiomeric excess (ee). mdpi.comresearchgate.net Other successful metal-ligand combinations include Fe(III)-salan complexes, which have shown high yields and excellent enantioselectivity (up to 94% ee) for certain substrates. mdpi.com Research continues to explore a variety of metal complexes, including those based on nickel, palladium, copper, and europium, to broaden the substrate scope and improve selectivity. researchgate.net

Organocatalytic Systems: Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric fluorination. researchgate.net Key strategies include:

Phase-Transfer Catalysis (PTC): This method has been successfully applied to the enantioselective fluorination of β-keto esters. mdpi.com

Primary Amine Catalysis: Chiral primary amines, such as those derived from β,β-diaryl serines, have been shown to be efficient catalysts. These systems operate via enamine intermediates and can achieve excellent enantioselectivity (up to 98% ee) with only a slight excess of the fluorinating agent, often enhanced by the addition of alkali carbonates. researchgate.netorganic-chemistry.org

The development of these catalytic methods is crucial for producing enantiomerically pure fluorinated building blocks for the pharmaceutical and agrochemical industries. researchgate.net

| Catalyst Type | Example System | Typical Fluorinating Agent | Achieved Selectivity (ee) | Reference |

| Metal-Catalyst | Ti/TADDOL | Selectfluor® | 62-90% | mdpi.com |

| Metal-Catalyst | Fe(III)-salan | N-Fluorobenzenesulfonimide (NFSI) | up to 94% | mdpi.com |

| Organocatalyst | β,β-diaryl serines | Selectfluor® | up to 98% | researchgate.net |

Exploration of More Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant effort is being directed toward making the synthesis of organofluorine compounds more environmentally benign. researchgate.net This involves reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Green Chemistry Approaches: Researchers are exploring several avenues to develop greener synthetic routes for compounds like this compound:

Alternative Solvents: Replacing traditional volatile organic compounds with greener media like water or ionic liquids. researchgate.net

Energy Efficiency: Utilizing microwave-assisted synthesis to shorten reaction times and improve energy efficiency. researchgate.net

Catalyst-Free Conditions: Designing reaction conditions that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. researchgate.net

Biocatalysis: A particularly promising green methodology is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. rsc.org For α-fluoro-β-keto esters, ketoreductase (KRED) enzymes have been used for the dynamic reductive kinetic resolution of racemic mixtures. alaska.eduresearchgate.net This process can stereoselectively reduce the keto group to a hydroxyl group, yielding optically pure α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu These enzymatic methods offer significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. nih.gov

| Green Methodology | Specific Approach | Advantages | Reference |

| Green Chemistry | Microwave-assisted synthesis | Short reaction times, energy efficient | researchgate.net |

| Green Chemistry | Use of water/ionic liquids as solvents | Reduced use of volatile organic compounds | researchgate.net |

| Biocatalysis | Ketoreductase (KRED) enzymes | High stereoselectivity, mild conditions, environmentally friendly | alaska.eduresearchgate.net |

| Biocatalysis | Whole-cell transformation | Avoids enzyme isolation, potential for one-pot synthesis | nih.gov |

Expansion of Synthetic Scope for Derivatization and Scaffold Construction

This compound is a versatile synthetic building block. Its molecular structure contains multiple reactive sites, making it an excellent precursor for the construction of more complex molecules, particularly heterocyclic compounds. nih.govresearchgate.net

The α-fluoro-β-ketoester moiety possesses two primary electrophilic sites (the two carbonyl carbons), which allows it to react with a variety of dinucleophiles. nih.gov This reactivity is harnessed to construct diverse five- and six-membered heterocyclic rings, which are common structural motifs in pharmaceuticals. researchgate.netf2chemicals.com For instance, reactions with hydrazine (B178648) or phenols can yield fluorinated pyrazoles and coumarins, respectively. nih.gov The general reactivity of β-keto esters in forming heterocycles like furans and pyrroles through reactions with α-halo ketones is well-established and applicable to their fluorinated analogs. uwindsor.ca The presence of the fluorine atom in the resulting scaffold can significantly influence the biological activity and physicochemical properties of the final molecule. researchgate.net

Advanced Applications in Chemical Biology and Materials Science

The unique properties imparted by the fluorine atom make this compound and its derivatives attractive candidates for advanced applications.

Chemical Biology and Medicinal Chemistry: The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov Derivatives of α-fluoro-β-keto esters are being investigated for a range of biological activities.

Bioisosterism: The difluoromethylene group (CF2) is considered a bioisostere of an oxygen atom or a carbonyl group, allowing for subtle modifications of molecular properties to improve drug-like characteristics. nih.govnih.gov

Antimicrobial Agents: Various heterocyclic derivatives synthesized from keto-esters and related fluorinated structures have demonstrated promising antibacterial and antifungal activities. researchgate.netmdpi.comnih.gov

Therapeutic Intermediates: Optically pure α-fluoro-β-hydroxy esters, which are directly synthesized from α-fluoro-β-keto esters via biocatalytic reduction, serve as valuable intermediates for medicinally important compounds such as fluorinated amino acids and sphingolipid derivatives. alaska.edu

Materials Science: Fluorine-containing compounds are crucial in the development of advanced materials due to the unique properties conferred by the strong carbon-fluorine bond, such as high thermal stability and chemical inertness. numberanalytics.comman.ac.uk While direct applications of this compound in materials are still emerging, its role as a fluorinated building block is significant. It can be used as a monomer or precursor for the synthesis of specialty fluoropolymers and other materials. man.ac.uk Recent research in fluorinated materials includes the development of degradable fluorinated polyesters, which could offer a more sustainable lifecycle for these materials and allow for fluoride (B91410) recovery. rsc.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, and how can reaction yields be maximized?

The compound is efficiently synthesized via mechanochemical fluorination using Selectfluor and acetyl benzoate in a stainless-steel grinding jar, achieving a 96% yield . Key parameters include solvent-free conditions, stoichiometric control of Selectfluor, and precise milling duration. For scalability, adjusting milling frequency and temperature (e.g., cryogenic conditions) can mitigate side reactions. Comparative studies with solution-phase fluorination reveal mechanochemistry’s superiority in minimizing waste and enhancing atom economy .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : NMR confirms fluorination at the β-keto position (δ ~ -180 ppm for CF). NMR identifies ester protons (δ 1.2–1.4 ppm for CHCH) and aromatic protons (δ 7.2–7.5 ppm) .

- HPLC : Chiral HPLC (e.g., Venusil Chiral OD-H column with hexane/iPrOH) resolves enantiomers, critical for assessing asymmetric synthesis efficiency (e.g., 78% ee reported) .

- IR : Strong carbonyl stretches (~1740 cm for ketone and ester groups) validate structural integrity .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., organocatalytic asymmetric fluorinations). Comparative studies with ethyl 3-oxo-3-phenylpropanoate show reduced enolate stability in the fluorinated derivative, requiring milder bases (e.g., KCO vs. LDA) to avoid decomposition .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity quantified?

Squaramide organocatalysts (e.g., catalyst V in ) promote asymmetric fluorination via hydrogen-bonding activation of Selectfluor. Reaction optimization involves:

- Solvent selection (CHCl for low polarity).

- Catalyst loading (10 mol% for 87% ee).

- Temperature control (0°C to slow racemization). Stereochemical analysis combines X-ray crystallography (for absolute configuration) and chiral HPLC (for ee determination) .

Q. How can contradictory data on fluorination regioselectivity be resolved in β-keto ester systems?

Discrepancies arise from competing fluorination at α- vs. β-positions. Mechanistic studies using -labeling and DFT calculations reveal that solvent polarity and catalyst design dictate regioselectivity. For example, polar aprotic solvents favor α-fluorination, while nonpolar solvents (e.g., toluene) stabilize β-fluorinated intermediates via keto-enolate tautomerism .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural refinement?

Crystallization difficulties stem from the compound’s low melting point and hygroscopicity. Slow evaporation in CHCl/hexane mixtures at -20°C yields suitable crystals. SHELXL refinement (via Olex2 or WinGX) handles twinning and high thermal motion parameters, leveraging restraints for fluorine positional disorder. SHELXE can phase high-resolution data for charge-density analysis .

Q. How does the compound’s electronic structure impact its utility in multicomponent reactions (MCRs)?

The β-fluoro-ketoester acts as a Michael acceptor in MCRs, enabling rapid assembly of fluorinated heterocycles. For example, reactions with hydrazines yield pyrazole derivatives (e.g., ). Substituent effects on reactivity are probed via Hammett plots, showing linear free-energy relationships for electron-deficient aryl groups .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.